REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:6][CH3:7])[CH2:4][CH3:5])[CH3:2].[Cl:8][C:9]1[CH:16]=[CH:15]C(CCl)=[CH:11][CH:10]=1.CN([CH:20]=[O:21])C>>[Cl:8][C:9]1[CH:16]=[CH:15][C:2]([CH2:1][N:3]2[CH2:6][CH2:7][C:20](=[O:21])[CH2:5][CH2:4]2)=[CH:11][CH:10]=1
|
Name
|
4-piperidine trifluoroacetate
|
Quantity
|
853 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2.66 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
753 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CCl)C=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred overnight at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The volatiles were removed in vacuo, residue
|
Type
|
DISSOLUTION
|
Details
|
was dissolved in ethylacetate
|
Type
|
WASH
|
Details
|
washed with water (H2O), organic layer
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over sodium sulphate (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel flash chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CN2CCC(CC2)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 350 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |